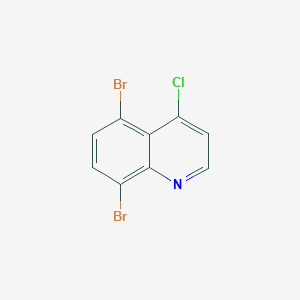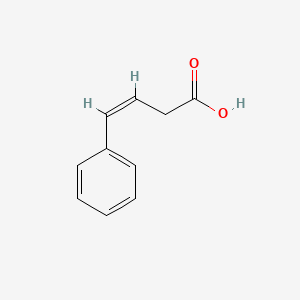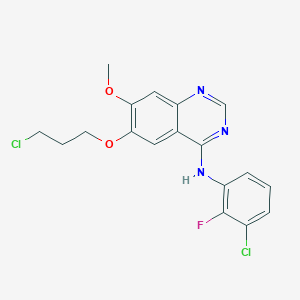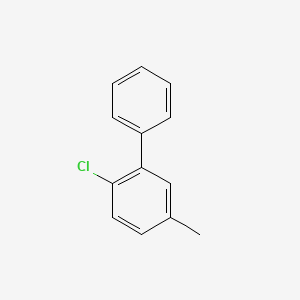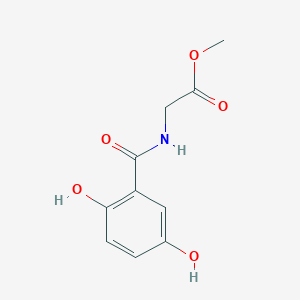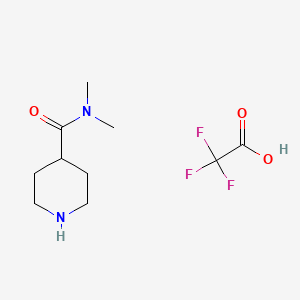
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H16N2O for the piperidine derivative and C2HF3O2 for the trifluoroacetate part. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylpiperidine-4-carboxamide can be synthesized through the reaction of piperidine-4-carboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethylpiperidine-4-carboxamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N,N-Dimethylpiperidine-4-carboxamide N-oxide.
Reduction: N,N-Dimethylpiperidine-4-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidine-4-carboxamide: The parent compound without the trifluoroacetate part.
N-Benzyl-N-ethylpiperidine-4-carboxamide: A similar compound with a benzyl and ethyl group instead of dimethyl.
N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide: Another related compound with different substituents.
Uniqueness
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can influence its chemical properties and reactivity. This makes it distinct from other similar compounds and can provide unique advantages in specific applications.
Properties
Molecular Formula |
C10H17F3N2O3 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
N,N-dimethylpiperidine-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c1-10(2)8(11)7-3-5-9-6-4-7;3-2(4,5)1(6)7/h7,9H,3-6H2,1-2H3;(H,6,7) |
InChI Key |
BODNXAJXTJSCOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCNCC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


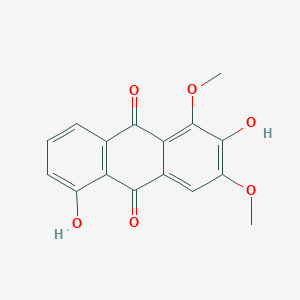
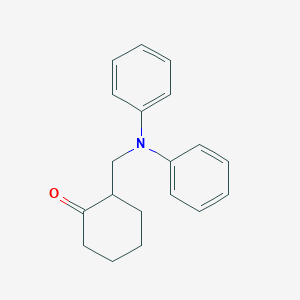
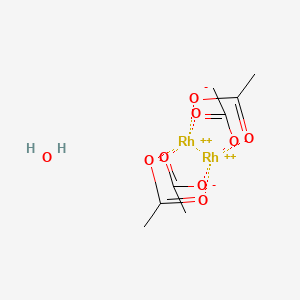

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
